REACTION_CXSMILES
|
C(OC([C:6]1[NH:7][C:8]([CH3:21])=[C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([OH:20])=[O:19])[CH:13]=2)[C:10]=1[CH3:11])=O)C.[OH-].[K+].Cl.C(=O)=O>C(OCC)(=O)C.CCCCCC.C(O)(=O)C.O.C(O)CO>[CH3:21][C:8]1[NH:7][CH:6]=[C:10]([CH3:11])[C:9]=1[C:12]1[CH:13]=[C:14]([CH:15]=[CH:16][CH:17]=1)[C:18]([OH:20])=[O:19] |f:1.2,5.6.7|
|
Name
|
4-(3-Carboxy-phenyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC(=C(C1C)C1=CC(=CC=C1)C(=O)O)C
|
Name
|
|
Quantity
|
17.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
ethyl acetate hexane acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC.C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
vigorously stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed three times with 20 mL of water each time
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC=C(C1C=1C=C(C(=O)O)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |